molecular formula C12H19NOS2 B14203166 2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol CAS No. 827307-32-4

2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol

Cat. No.: B14203166
CAS No.: 827307-32-4
M. Wt: 257.4 g/mol
InChI Key: QWIJEBVSFQBGKO-UHFFFAOYSA-N
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Description

2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phenolic core substituted with dimethyl groups and a bis(2-sulfanylethyl)amino moiety, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol typically involves the reaction of 4,6-dimethylphenol with bis(2-sulfanylethyl)amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solid supports and catalysts can enhance the efficiency of the reaction, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: 2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the phenolic hydroxyl group.

Major Products Formed:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s thiol groups make it useful in studying redox biology and protein interactions.

    Industry: Used in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol involves its interaction with molecular targets through its thiol groups. These groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

  • 2-[Bis(2-sulfanylethyl)amino]ethanethiol
  • Bis(2-sulfanylethyl)amine

Comparison: 2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol is unique due to its phenolic core, which imparts additional reactivity compared to similar compounds that lack this feature

Properties

CAS No.

827307-32-4

Molecular Formula

C12H19NOS2

Molecular Weight

257.4 g/mol

IUPAC Name

2-[bis(2-sulfanylethyl)amino]-4,6-dimethylphenol

InChI

InChI=1S/C12H19NOS2/c1-9-7-10(2)12(14)11(8-9)13(3-5-15)4-6-16/h7-8,14-16H,3-6H2,1-2H3

InChI Key

QWIJEBVSFQBGKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N(CCS)CCS)O)C

Origin of Product

United States

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